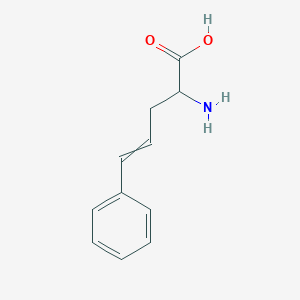![molecular formula C26H22N4O3 B12824882 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)
11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining indole, diazepine, and quinazoline moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one involves multiple steps, typically starting with the preparation of the indole and quinazoline precursors. These precursors are then subjected to cyclization reactions under specific conditions to form the diazepine ring. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors .
Análisis De Reacciones Químicas
Types of Reactions
11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the indole or quinazoline rings .
Aplicaciones Científicas De Investigación
11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
Compared to these similar compounds, 11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one features a unique combination of indole, diazepine, and quinazoline moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H22N4O3 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
11-(1H-indol-3-yl)-8,9-dimethoxy-11,12-dihydro-6H-quinazolino[3,2-c][2,3]benzodiazepin-14-one |
InChI |
InChI=1S/C26H22N4O3/c1-32-22-11-15-12-24-28-21-10-6-4-8-17(21)26(31)30(24)29-25(18(15)13-23(22)33-2)19-14-27-20-9-5-3-7-16(19)20/h3-11,13-14,25,27,29H,12H2,1-2H3 |
Clave InChI |
LKPFGRWKSREORW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NN3C(=NC4=CC=CC=C4C3=O)CC2=C1)C5=CNC6=CC=CC=C65)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



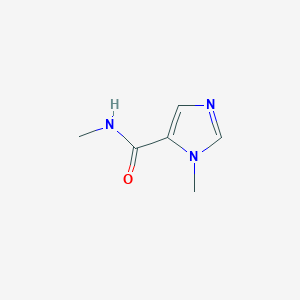
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
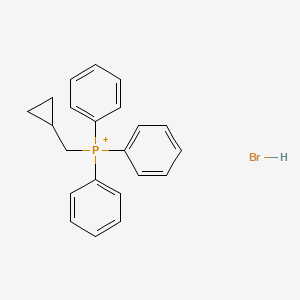
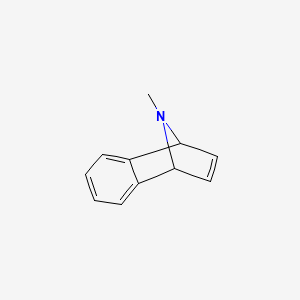
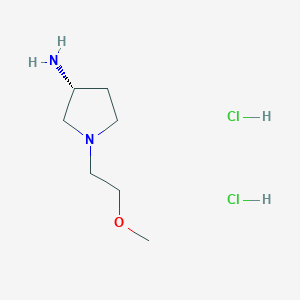



![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)
